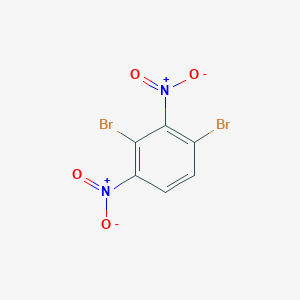

1,3-Dibromo-2,4-dinitrobenzene

Description

1,3-Dibromo-2,4-dinitrobenzene (C₆H₂Br₂N₂O₄) is a halogenated aromatic compound characterized by two bromine atoms at the 1- and 3-positions and two nitro groups at the 2- and 4-positions. This structure confers high electron-withdrawing properties, making it reactive in nucleophilic substitution and conjugation reactions. These analogs are pivotal in glutathione S-transferase (GST) assays, cytotoxicity studies, and as intermediates in organic synthesis .

Propriétés

IUPAC Name |

1,3-dibromo-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCHWBUILSVEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination and Nitration of Benzene Derivatives

The classical approach to synthesizing this compound involves stepwise electrophilic aromatic substitution reactions, specifically bromination followed by nitration or vice versa, on benzene or substituted benzenes. The key challenge is controlling regioselectivity to achieve substitution at the 1,3 and 2,4 positions.

- Starting Material: Benzene or 1,3-dibromobenzene is commonly used as the precursor.

- Bromination: Bromine (Br2) is introduced in the presence of a Lewis acid catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to selectively brominate the benzene ring at desired positions.

- Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used to introduce nitro groups. The nitration conditions are carefully controlled to favor substitution at the 2 and 4 positions relative to the bromine substituents.

- In one documented method, 1,3-dibromobenzene (10.7 g, 45.3 mmol) is added dropwise to a cooled mixture of sulfuric acid (10 mL) and nitric acid (10 mL) at 0 °C over 15 minutes with stirring. The reaction mixture is then allowed to warm to room temperature for 30 minutes and subsequently heated to 50 °C for 2 hours. The product precipitates upon pouring into ice-cold water, is filtered, washed, and recrystallized from ethanol-acetone mixture to yield this compound.

Bromination of 1,3-Dinitrobenzene

An alternative synthetic route involves starting from 1,3-dinitrobenzene, which is brominated to yield this compound. This method leverages the strong deactivating effect of nitro groups to direct bromination selectively.

- Reagents: Bromine in the presence of silver sulfate (Ag2SO4) or bromine in a nitrating mixture (concentrated HNO3 and H2SO4).

- Reaction Conditions: The bromination is typically conducted at elevated temperatures (60–80 °C) for several hours to achieve high yields.

- Outcome: Bromination occurs predominantly at the 5-position of 1,3-dinitrobenzene, resulting in 5-bromo-1,3-dinitrobenzene, which is equivalent to this compound by positional numbering conventions.

This method has been reported to produce yields exceeding 90%, demonstrating high efficiency and selectivity.

Simultaneous Bromination and Nitration in Mixed Acid Media

Some studies have explored simultaneous bromination and nitration by adding bromine directly into the nitrating mixture (concentrated nitric and sulfuric acids). This approach can lead to the formation of bromonitro derivatives in a single step.

- Mechanism: Bromine acts as an electrophile alongside the nitronium ion (NO2+), allowing for concurrent substitution.

- Conditions: Heating the mixture at 60–80 °C for several hours.

- Advantages: This one-pot method reduces reaction steps and can improve overall yield.

- Limitations: The reaction requires careful control to avoid over-bromination or over-nitration and to prevent side reactions such as protodebromination.

This method was successfully applied to related compounds such as 1,3-dinitrobenzene and fluorenone derivatives, indicating its potential applicability to this compound synthesis.

Reaction Conditions and Optimization

Research Discoveries and Analytical Data

- Regioselectivity: The electron-withdrawing nitro groups strongly deactivate the aromatic ring and direct electrophilic substitution to meta positions, explaining the selective bromination at the 1,3 positions relative to nitro groups at 2,4.

- Mechanistic Insights: Bromine atoms serve as leaving groups in subsequent substitution reactions, while nitro groups activate the ring towards nucleophilic aromatic substitution.

- Purification: Recrystallization from ethanol and acetone mixtures is effective for isolating pure this compound.

- Spectroscopic Confirmation: Products are characterized by NMR, IR, and mass spectrometry, confirming substitution patterns and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Bromination of 1,3-Dinitrobenzene | Bromination using Br2/Ag2SO4 or Br2 in nitrating mixture | High regioselectivity, high yield | Requires strong reagents and elevated temperatures | >90% |

| Stepwise Bromination then Nitration | Bromination of benzene derivative followed by nitration | Well-established, controllable | Multi-step, moderate yield | Moderate to High |

| Simultaneous Bromination & Nitration | One-pot reaction with Br2 in nitrating mixture | Simplified procedure | Possible side reactions, yield variability | Variable |

Analyse Des Réactions Chimiques

1,3-Dibromo-2,4-dinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which make the aromatic ring more susceptible to nucleophilic attack.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and strong oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,3-Dibromo-2,4-dinitrobenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic sites on proteins.

Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Analytical Chemistry: The compound is used as a reagent in analytical techniques to detect and quantify specific functional groups in complex mixtures.

Mécanisme D'action

The mechanism of action of 1,3-dibromo-2,4-dinitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity, biochemical activity, and applications of 1,3-dibromo-2,4-dinitrobenzene can be inferred through comparisons with structurally related compounds:

1-Chloro-2,4-dinitrobenzene (CDNB)

- Structure : Chlorine at position 1, nitro groups at positions 2 and 3.

- Enzymatic Activity: A canonical substrate for GSTs, forming glutathione conjugates with a molar extinction coefficient of 9.6 mM⁻¹cm⁻¹ at 340 nm. CDNB exhibits high GST catalytic efficiency in liver tissues but low activity in urinary bladder transitional epithelium, contributing to tissue-specific carcinogen susceptibility .

- Cytotoxicity : CDNB shows moderate cytotoxicity (GI₅₀ = 18 µM in HCT-116 cells) due to its ability to deplete glutathione (GSH) levels rapidly .

- Applications : Used in GST activity assays and as a model electrophile in toxicity studies .

1-Bromo-2,4-dinitrobenzene (BDNB)

- Structure : Bromine at position 1, nitro groups at positions 2 and 4.

- Enzymatic Activity : BDNB is a substrate for GSTs, with catalytic activity 174-fold higher in tau-class GSTs (e.g., PvGSTU2-2) compared to other isoforms. Its larger halogen size enhances electrophilicity, increasing reactivity with glutathione .

- Applications : Explored in pesticide formulations and enzymatic redox studies .

1-Fluoro-2,4-dinitrobenzene (FDNB)

- Structure : Fluorine at position 1, nitro groups at positions 2 and 4.

- Biochemical Effects : Despite its smaller halogen size, FDNB effectively depletes GSH levels in yeast (Saccharomyces cerevisiae) within minutes, similar to CDNB. However, it exhibits weaker GST activation .

- Applications : Used in protein cross-linking and as a derivatization agent in analytical chemistry .

1,5-Dibromo-2,4-dinitrobenzene

- Structure : Bromine atoms at positions 1 and 5, nitro groups at positions 2 and 4.

- Synthesis : Prepared via nitration and bromination of benzene derivatives, serving as a precursor in OLED material synthesis (e.g., 2TRZ-P-ICz) .

- Applications : Valued in optoelectronics for its electron-deficient aromatic core, enhancing charge transport in red phosphorescent OLEDs .

1,3-Difluoro-2,4-dinitrobenzene

- Structure : Fluorine atoms at positions 1 and 3, nitro groups at positions 2 and 4.

- Safety Profile : Classified as hazardous under UN GHS guidelines, requiring strict handling protocols due to acute toxicity risks .

Comparative Data Table

Key Findings and Mechanistic Insights

- Halogen Effects : Larger halogens (Br > Cl > F) increase electrophilicity and GST substrate affinity but may reduce environmental stability .

- Positional Isomerism : 1,3-Dibromo derivatives likely exhibit distinct reactivity compared to 1,5-isomers due to steric and electronic differences, though direct data are lacking.

- Toxicity Mechanisms : GSH depletion and GST inhibition are critical in cytotoxicity, with tissue-specific enzyme expression influencing compound effects .

Q & A

Q. What are the optimal synthetic routes for 1,3-Dibromo-2,4-dinitrobenzene, and how can purity be validated?

The synthesis typically involves sequential nitration and bromination of benzene derivatives. For example, bromination of 1,3-dinitrobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (60–80°C). Purification via recrystallization from chloroform or dichloromethane is recommended. Purity can be assessed using HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy (aromatic proton shifts at δ 8.5–9.5 ppm and nitro/bromo substituent effects) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic substitution patterns and bromine/nitro group positions.

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) validate nitro groups.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 326 (C₆H₂Br₂N₂O₄⁺) and fragment peaks for Br loss. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. The compound is toxic and potentially mutagenic. Store at 2–8°C in airtight, light-protected containers. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Dispose via hazardous waste protocols .

Q. How do solubility properties influence solvent selection for reactions involving this compound?

this compound is sparingly soluble in polar solvents (water, ethanol) but dissolves in chloroform, dichloromethane, and DMSO. Solvent choice impacts reaction kinetics; for SNAr reactions, dimethylformamide (DMF) enhances solubility of nucleophiles like amines or thiols .

Advanced Research Questions

Q. How do bromine substituents alter the reactivity of this compound in nucleophilic aromatic substitution (SNAr) compared to chloro analogs?

Bromine’s lower electronegativity vs. chlorine reduces the electron-withdrawing effect, potentially slowing SNAr. However, its larger atomic size may sterically hinder nucleophilic attack. Kinetic studies using Hammett constants (σ⁻ meta/para) and computational DFT analysis (e.g., charge distribution at reaction sites) can quantify these effects. Compare activation energies with 1-chloro-2,4-dinitrobenzene using Arrhenius plots .

Q. What strategies resolve contradictions in reported yields for bromination of dinitrobenzene derivatives?

Discrepancies often arise from varying bromine stoichiometry, catalyst loading (FeBr₃ vs. AlBr₃), or reaction time. Design a factorial experiment to optimize parameters:

Q. How can this compound be adapted as a substrate in glutathione-S-transferase (GST) kinetic assays?

While 1-chloro-2,4-dinitrobenzene (CDNB) is a standard GST substrate, the dibromo analog may require protocol adjustments:

- Substrate Solubility : Increase DMSO concentration (≤5% v/v) to maintain solubility in aqueous buffers.

- Kinetic Parameters : Measure absorbance at 340 nm (λmax for GSH conjugate) and calculate kcat/Km under varied pH (6.5–7.5) and temperature (25–37°C). Validate against CDNB controls .

Q. What computational approaches predict regioselectivity in further functionalization (e.g., amination) of this compound?

Use density functional theory (DFT) to model transition states and identify electrophilic aromatic substitution (EAS) sites. Calculate Fukui indices for nucleophilic attack or employ molecular electrostatic potential (MEP) maps. Compare with experimental results from amination reactions using ammonia/NaN₃ in DMF .

Methodological Notes

- Contradiction Analysis : Cross-validate synthetic yields and spectral data across literature to address outliers (e.g., solvent purity, instrumentation calibration).

- Advanced Characterization : Consider single-crystal X-ray diffraction for unambiguous structural confirmation, leveraging halogen-heavy atom effects for phasing .

- Safety Compliance : Align storage and disposal practices with OSHA/REACH guidelines due to the compound’s toxicity and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.